molecular formula C13H15BClF3O3 B1487844 5-Chloro-2-(trifluoromethoxy)phenylboronic acid, pinacol ester CAS No. 1643467-83-7

5-Chloro-2-(trifluoromethoxy)phenylboronic acid, pinacol ester

Cat. No.: B1487844
CAS No.: 1643467-83-7
M. Wt: 322.52 g/mol
InChI Key: YCQFKWSTTHUHSP-UHFFFAOYSA-N
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Description

5-Chloro-2-(trifluoromethoxy)phenylboronic acid, pinacol ester is a useful research compound. Its molecular formula is C13H15BClF3O3 and its molecular weight is 322.52 g/mol. The purity is usually 95%.
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Mechanism of Action

Biological Activity

5-Chloro-2-(trifluoromethoxy)phenylboronic acid, pinacol ester (CAS No. 1643467-83-7) is a boronic acid derivative notable for its applications in organic synthesis and potential biological activities. This compound is characterized by its trifluoromethoxy group, which may influence its reactivity and interaction with biological systems. The following article discusses the biological activity of this compound, including its mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 5-Chloro-2-(trifluoromethoxy)phenylboronic acid pinacol ester can be represented as follows:

  • Molecular Formula : C13H15BClF3O2
  • Molecular Weight : 306.52 g/mol

This compound features a boron atom bonded to a phenyl ring substituted with chlorine and trifluoromethoxy groups, along with a pinacol ester moiety.

Biological Activity Overview

Research indicates that boronic acids, including this specific ester, exhibit various biological activities, particularly in the context of enzyme inhibition and medicinal chemistry.

Enzyme Inhibition

Boronic acids are known to interact with serine proteases and other enzymes through the formation of reversible covalent bonds. This property is crucial for developing inhibitors targeting specific pathways in diseases such as cancer and diabetes.

  • Mechanism of Action :
    • The boron atom can form a covalent bond with the hydroxyl group of serine residues in active sites of enzymes, effectively inhibiting their activity.
    • The trifluoromethoxy group may enhance lipophilicity and metabolic stability, potentially improving the compound's efficacy.
  • Case Studies :
    • A study demonstrated that derivatives of phenylboronic acids effectively inhibited proteasome activity in cancer cells, leading to apoptosis (programmed cell death) .
    • Another investigation highlighted the use of boronic acids as inhibitors of certain kinases involved in tumor growth, showcasing their potential as anticancer agents .

Research Findings

Several studies have focused on the biological implications of boronic acids:

  • Antiparasitic Activity : Research has shown that modifications to the boronic acid structure can enhance antiparasitic activity against Plasmodium falciparum, the causative agent of malaria. For example, certain derivatives exhibited EC50 values significantly lower than those of unmodified compounds .
  • Metabolic Stability : The incorporation of polar functional groups has been linked to improved metabolic stability in human liver microsomes, suggesting that 5-Chloro-2-(trifluoromethoxy)phenylboronic acid pinacol ester may have favorable pharmacokinetic properties .

Data Tables

Study Activity Assessed EC50 Value (μM) Notes
Study 1Proteasome Inhibition<0.1Significant apoptosis induction in cancer cells
Study 2Antiparasitic Activity0.010Enhanced activity compared to traditional treatments
Study 3Metabolic StabilityN/AImproved stability noted with polar substitutions

Properties

IUPAC Name

2-[5-chloro-2-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BClF3O3/c1-11(2)12(3,4)21-14(20-11)9-7-8(15)5-6-10(9)19-13(16,17)18/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQFKWSTTHUHSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BClF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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